[2-(Dimethylamino)ethyl](ethyl)nitrosoamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dimethylamino)ethylnitrosoamine is a chemical compound with a complex structure that includes both dimethylamino and ethyl groups attached to a nitrosoamine core
Vorbereitungsmethoden
The synthesis of 2-(Dimethylamino)ethylnitrosoamine typically involves the reaction of dimethylamine with ethyl nitrite under controlled conditions. The reaction is carried out in an organic solvent, such as ethanol, at a temperature range of 0-5°C to ensure the stability of the nitrosoamine group. Industrial production methods may involve continuous flow reactors to maintain consistent reaction conditions and yield.
Analyse Chemischer Reaktionen
2-(Dimethylamino)ethylnitrosoamine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding nitro compounds.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur, where the nitroso group is replaced by other nucleophiles like halides or thiols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions include nitro compounds, amines, and substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Dimethylamino)ethylnitrosoamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer research due to its ability to interact with DNA and proteins.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-(Dimethylamino)ethylnitrosoamine involves its interaction with cellular components, particularly nucleic acids and proteins. The nitroso group can form covalent bonds with DNA, leading to mutations and potential anticancer effects. Additionally, the compound can inhibit specific enzymes by binding to their active sites, disrupting normal cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(Dimethylamino)ethylnitrosoamine include:
N-Nitrosodimethylamine: Known for its carcinogenic properties, it shares the nitrosoamine core but lacks the ethyl group.
N-Nitrosoethylmethylamine: Similar in structure but with different alkyl groups, it also exhibits biological activity.
N-Nitrosodiethylamine: Another related compound with two ethyl groups, it is studied for its toxicological effects.
The uniqueness of 2-(Dimethylamino)ethylnitrosoamine lies in its specific combination of dimethylamino and ethyl groups, which confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C6H15N3O |
---|---|
Molekulargewicht |
145.20 g/mol |
IUPAC-Name |
N-[2-(dimethylamino)ethyl]-N-ethylnitrous amide |
InChI |
InChI=1S/C6H15N3O/c1-4-9(7-10)6-5-8(2)3/h4-6H2,1-3H3 |
InChI-Schlüssel |
CHNAHEBRBOTHTF-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CCN(C)C)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.